2-溴-N-戊基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

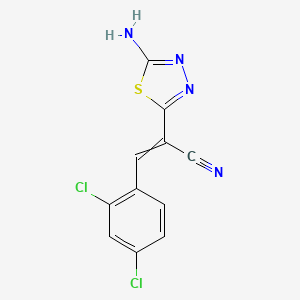

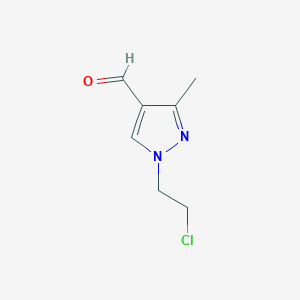

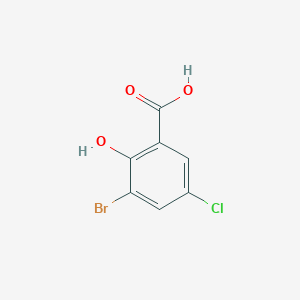

2-Bromo-N-pentylbenzenesulfonamide is a chemical compound with the molecular formula C11H16BrNO2S . Its average mass is 306.219 Da and its monoisotopic mass is 305.008514 Da .

Molecular Structure Analysis

The molecular structure of 2-Bromo-N-pentylbenzenesulfonamide consists of a benzene ring substituted with a sulfonamide group and a bromine atom . The sulfonamide group is further substituted with a pentyl chain .Physical And Chemical Properties Analysis

2-Bromo-N-pentylbenzenesulfonamide has a molecular weight of 306.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 6 . Its exact mass is 305.00851 g/mol and its monoisotopic mass is 305.00851 g/mol .科学研究应用

Proteomics Research

2-bromo-N-pentylbenzenesulfonamide: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound can be used as a reagent in the identification and quantification of proteins, as well as in the study of protein-protein interactions .

Organic Synthesis

In the field of organic chemistry, this compound serves as a versatile reagent. It is particularly useful in the synthesis of sulfonamide derivatives, which are crucial in creating a variety of pharmacologically active molecules .

Enzyme Inhibition

This compound has been identified as an inhibitor of carbonic anhydrase, an enzyme that assists rapid conversion of carbon dioxide to bicarbonate and protons. Studying its inhibition can lead to insights into the treatment of conditions like glaucoma, epilepsy, and altitude sickness.

Chloride Channel Research

2-bromo-N-pentylbenzenesulfonamide: acts as a selective inhibitor of chloride channels. These channels are essential for various physiological processes, and their dysfunction can lead to diseases such as cystic fibrosis. Research in this area can contribute to the development of therapeutic agents.

Cancer Research

There is potential for this compound to be used as a drug candidate in cancer treatment. Its effects on cellular processes and viability can be studied to develop novel anticancer therapies.

Nanotechnology and Environmental Chemistry

The compound’s unique properties make it a candidate for research in nanotechnology, particularly in the creation of nanostructured materials. Additionally, its role in environmental chemistry can be explored, such as its impact on pollution control and waste management.

作用机制

Mode of Action

Sulfonamides are generally known to inhibit bacterial dna synthesis . They achieve this by competitively inhibiting dihydropteroate synthase, an enzyme involved in the synthesis of folic acid, which is crucial for DNA replication .

Biochemical Pathways

Based on the general action of sulfonamides, it can be inferred that the compound may interfere with the folic acid synthesis pathway, leading to inhibition of bacterial growth .

Result of Action

Based on the general action of sulfonamides, it can be inferred that the compound may lead to inhibition of bacterial growth by interfering with dna replication .

属性

IUPAC Name |

2-bromo-N-pentylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO2S/c1-2-3-6-9-13-16(14,15)11-8-5-4-7-10(11)12/h4-5,7-8,13H,2-3,6,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQFQJMKWUBSIRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNS(=O)(=O)C1=CC=CC=C1Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395088 |

Source

|

| Record name | 2-bromo-N-pentylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-pentylbenzenesulfonamide | |

CAS RN |

951883-99-1 |

Source

|

| Record name | 2-bromo-N-pentylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-{[(Anilinocarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene](/img/structure/B1273924.png)

![2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid](/img/structure/B1273935.png)

![4-{[(4-Methylphenyl)amino]methyl}phenol](/img/structure/B1273938.png)

![1-(4-Bromophenyl)-3-[4-(diethoxymethyl)phenyl]-2-propen-1-one](/img/structure/B1273941.png)

![Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1273943.png)

![[(4-Tert-butylphenyl)sulfonyl]acetonitrile](/img/structure/B1273944.png)